molecular formula C6H6ClN3O B130559 5-Chloropicolinohydrazide CAS No. 145835-01-4

5-Chloropicolinohydrazide

Cat. No.: B130559
CAS No.: 145835-01-4
M. Wt: 171.58 g/mol
InChI Key: JVKNTLQLSWDDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloropicolinohydrazide is a chemical compound with the molecular formula C₆H₆ClN₃O and a molecular weight of 171.58 g/mol . It is a derivative of picolinohydrazide, characterized by the presence of a chlorine atom at the fifth position of the pyridine ring.

Preparation Methods

The synthesis of 5-Chloropicolinohydrazide typically involves the reaction of 5-chloropicolinic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

5-Chloropicolinohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Comparison with Similar Compounds

5-Chloropicolinohydrazide can be compared with other similar compounds such as:

    Picolinohydrazide: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

    Nicotinohydrazide: Contains a pyridine ring with a nitrogen atom at a different position, leading to variations in its chemical and biological properties.

    Isonicotinohydrazide: Similar to nicotinohydrazide but with the nitrogen atom at the fourth position of the pyridine ring.

The uniqueness of this compound lies in the presence of the chlorine atom, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-chloropyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKNTLQLSWDDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597157
Record name 5-Chloropyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145835-01-4
Record name 5-Chloropyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.